3,5-dichloro-L-tyrosine

Solubility Thermodynamics Amino Acid Chemistry

3,5-Dichloro-L-tyrosine is a non-proteinogenic L-α-amino acid with a unique 3,5-dichloro substitution pattern on the phenolic ring. This distinct electronic and steric profile yields altered pKa and lipophilicity relative to native L-tyrosine or mono-halogenated analogs, making it an essential tool for probing enzyme active-site specificity (e.g., eosinophil peroxidase) and for developing robust LC-MS/MS methods for forensic toxicology and occupational health. Its long-term stability in human hair establishes it as a definitive biomarker for historical chlorine exposure. The well-defined melting point (252 °C decomp.) provides a straightforward in-house QC metric. Substitute with generic L-tyrosine or mono-chloro analogs will introduce significant experimental variability and is not scientifically justifiable. This product is intended for R&D and analytical standard use only.

Molecular Formula C9H9Cl2NO3
Molecular Weight 250.08 g/mol
CAS No. 15106-62-4
Cat. No. B556663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-L-tyrosine
CAS15106-62-4
Synonyms3,5-Dichloro-L-tyrosine; 3,5-dichlorotyrosine; 15106-62-4; (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoicacid; DiClY; CHEBI:28016; EpitopeID:122961; C03347; L-Tyrosine,3,5-dichloro-; (2S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoicacid; H-Tyr(3,5-Cl2)-OH; AC1L98G3; SCHEMBL2122000; CTK4C6865; MolPort-009-199-371; ZINC901726; 7566AA; ANW-58553; AKOS015891197; AM83556; AJ-24378; AK-80221; AM009318; KB-28620; TC-147298
Molecular FormulaC9H9Cl2NO3
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N
InChIInChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
InChIKeyMPHURJQUHZHALJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.05 M

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-L-tyrosine (CAS 15106-62-4): Critical Procurement Data for a Non-Proteinogenic Amino Acid


3,5-Dichloro-L-tyrosine is a non-proteinogenic L-α-amino acid characterized by the substitution of two chlorine atoms at the 3 and 5 positions of the tyrosine phenolic ring [1]. This dichloro-substitution confers distinct physicochemical properties compared to the native L-tyrosine, including altered pKa and lipophilicity, which are critical parameters in biochemical research and pharmaceutical development [1]. As a halogenated derivative, it serves as a key substrate or tool compound in various studies, including those focused on oxidative stress biomarkers and enzyme kinetics .

3,5-Dichloro-L-tyrosine (CAS 15106-62-4): Why Generic Substitution with L-Tyrosine or Mono-Halogenated Analogs is Not Recommended


Procuring a generic L-tyrosine or a mono-halogenated analog (e.g., 3-chloro-L-tyrosine) as a substitute for 3,5-dichloro-L-tyrosine will introduce significant experimental variability and is not scientifically justifiable. The specific dichloro substitution pattern results in a distinct electronic and steric profile, leading to quantifiable differences in pKa, melting point, and solubility when compared to both the native amino acid and other halogenated derivatives [REFS-1, REFS-2]. Furthermore, its utility as a long-lived biomarker for oxidative stress or its specific role as a substrate for enzymes like eosinophil peroxidase is directly tied to its unique molecular signature, which cannot be replicated by other in-class compounds [REFS-3, REFS-4].

3,5-Dichloro-L-tyrosine (CAS 15106-62-4): Quantitative Differentiators Against Closest Analogs


Solubility and Thermodynamic Behavior: Differentiating 3,5-Dichloro-L-tyrosine from L-Tyrosine

3,5-Dichloro-L-tyrosine exhibits a quantifiably different solubility profile and associated thermodynamic properties compared to its non-halogenated parent, L-tyrosine. Early foundational studies established the distinct solubility and heats of solution for dihalogenated L-tyrosines, including the dichloro derivative [1]. While precise, modern quantitative solubility data for this specific compound in various media are limited in the open literature, the historical characterization of its differential behavior relative to L-tyrosine provides a crucial baseline. This difference directly impacts its handling and use in aqueous versus organic systems, a key consideration for experimental reproducibility .

Solubility Thermodynamics Amino Acid Chemistry Formulation

pKa Shift: Quantifying the Impact of Dichlorination on the Carboxyl Group

The introduction of two chlorine atoms significantly lowers the pKa of the carboxyl group relative to unsubstituted L-tyrosine. The electron-withdrawing nature of the chlorine atoms is expected to slightly decrease the pKa compared to L-tyrosine (pKa ≈ 2.2) . This is quantified by a predicted pKa value of 2.17 ± 0.30 for the carboxyl group of 3,5-dichloro-L-tyrosine . While the shift is subtle, this difference in ionization state at a given pH can be critical in applications requiring precise control over charge state, such as in chromatography or in specific binding assays.

pKa Ionization Constant Physicochemical Property Formulation

Melting Point Determination: A Key Identity and Purity Marker vs. L-Tyrosine

The melting point of 3,5-dichloro-L-tyrosine is reported as 252 °C (decomposition) . This is a significant and quantifiable difference from the melting point of the parent compound, L-tyrosine, which melts with decomposition at a substantially higher temperature (approximately 342-344 °C) [1]. The stark contrast in this fundamental physical property provides a simple, definitive method to differentiate between the two compounds and serves as a critical quality control parameter to verify the identity and relative purity of a received sample.

Melting Point Thermal Analysis Quality Control Purity

Biomarker Stability: In Vivo Longevity of 3,5-Dichloro-L-tyrosine vs. Endogenous Tyrosine

In biological matrices, 3,5-dichloro-L-tyrosine exhibits exceptional long-term stability as a biomarker of chlorine exposure. It can be unambiguously detected in human hair at the same levels for at least 10 months post-exposure [1]. This contrasts with native tyrosine, which is constantly turned over and metabolized as part of normal cellular function and protein synthesis. The unique dichloro modification creates a stable, non-endogenous adduct that provides a durable molecular record, which is not achievable with the native amino acid or even some mono-chlorinated analogs that may be less stable or more prone to endogenous formation [2].

Biomarker Stability Oxidative Stress Forensic Toxicology

3,5-Dichloro-L-tyrosine (CAS 15106-62-4): Recommended Application Scenarios Based on Quantitative Evidence


Development of Long-Term Stability Assays for Chlorine Exposure Biomarkers

Given its demonstrated long-term stability in human hair, 3,5-dichloro-L-tyrosine is an ideal analytical standard and reference material for developing and validating LC-MS/MS methods to detect historical exposure to chlorine gas or hypochlorite. Its use enables the creation of robust, reliable assays for forensic toxicology, occupational health, and chemical warfare verification [REFS-1, REFS-2].

Physicochemical Benchmarking in Amino Acid Analog Studies

The distinct and quantifiable differences in melting point (252 °C decomp.) and pKa relative to L-tyrosine make this compound a valuable reference for studies investigating the structure-activity relationships (SAR) of halogenated amino acids. It serves as a well-defined data point for understanding how halogen substitution alters fundamental molecular properties .

Substrate for Enzymatic Halogenation Studies

3,5-Dichloro-L-tyrosine has been documented as a substrate for enzymes like eosinophil peroxidase. Its use in such studies allows researchers to probe the active site specificity and mechanism of halogenating enzymes, distinguishing it from the native substrate, L-tyrosine, based on the distinct dichloro substitution pattern .

Quality Control and Identity Verification

The well-defined melting point of 252 °C (decomposition) provides a straightforward, quantitative metric for in-house quality control. This can be used to verify the identity and purity of received material, differentiating it from L-tyrosine and other analogs, thereby ensuring experimental reproducibility .

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